N-[(2,6-difluorophenyl)methyl]-5-(thiophen-2-yl)-1H-pyrazole-3-carboxamide
Description
N-[(2,6-Difluorophenyl)methyl]-5-(thiophen-2-yl)-1H-pyrazole-3-carboxamide is a pyrazole-based small molecule characterized by a central pyrazole ring substituted at position 5 with a thiophen-2-yl group and at position 3 with a carboxamide moiety. The carboxamide nitrogen is further functionalized with a (2,6-difluorophenyl)methyl group. This structural configuration confers unique physicochemical and pharmacological properties:
Properties
IUPAC Name |
N-[(2,6-difluorophenyl)methyl]-5-thiophen-2-yl-1H-pyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F2N3OS/c16-10-3-1-4-11(17)9(10)8-18-15(21)13-7-12(19-20-13)14-5-2-6-22-14/h1-7H,8H2,(H,18,21)(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLPVBNMPRRWBFY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)CNC(=O)C2=NNC(=C2)C3=CC=CS3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F2N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2,6-difluorophenyl)methyl]-5-(thiophen-2-yl)-1H-pyrazole-3-carboxamide typically involves multiple steps, starting with the preparation of the pyrazole ring. One common method is the cyclization of hydrazine derivatives with 1,3-diketones. The thiophene group can be introduced via a Suzuki-Miyaura coupling reaction, which involves the use of palladium catalysts and boronic acids . The difluorophenylmethyl group is often introduced through a Friedel-Crafts alkylation reaction, using difluorobenzyl chloride and a Lewis acid catalyst .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors for the Suzuki-Miyaura coupling and Friedel-Crafts alkylation steps, as well as the development of efficient purification methods to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N-[(2,6-difluorophenyl)methyl]-5-(thiophen-2-yl)-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the carboxamide can be reduced to form amines.
Substitution: The difluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1.1 Anticancer Properties
Research has indicated that compounds with pyrazole moieties exhibit notable anticancer activity. For instance, derivatives similar to N-[(2,6-difluorophenyl)methyl]-5-(thiophen-2-yl)-1H-pyrazole-3-carboxamide have been found to inhibit cancer cell growth effectively. In a study involving various pyrazole derivatives, compounds demonstrated percent growth inhibitions ranging from 51% to 86% against multiple cancer cell lines, including OVCAR-8 and NCI-H40 .
1.2 Anti-inflammatory Effects
The compound's structure suggests potential interactions with cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory process. Compounds with similar structures have shown promise in reducing inflammation by inhibiting these enzymes, making them candidates for developing anti-inflammatory drugs .
1.3 Antimicrobial Activity
The pyrazole-thiophene scaffold has also been evaluated for antimicrobial properties. Studies have reported that certain pyrazole derivatives exhibit significant antibacterial and antifungal activities, suggesting that this compound could be explored for its potential as an antimicrobial agent .
Synthesis Methodologies
2.1 Synthetic Approaches
The synthesis of this compound can be achieved through various catalytic methods. For example, reactions involving thiophene carboxylic acids and pyrazole amines in the presence of catalysts like titanium(IV) chloride have yielded significant results .
Table 1: Summary of Synthesis Protocols
| Protocol | Reactants | Catalyst | Yield (%) |
|---|---|---|---|
| A | Thiophene carboxylic acid + Pyrazole amine | Titanium(IV) chloride | 12 |
| B | Thiophene carboxylic acid + Pyrazole amine | 4-Dimethylaminopyridine | 48 |
Potential Therapeutic Uses
Given its biological activities, this compound is being investigated for various therapeutic applications:
3.1 Cancer Treatment
The anticancer properties suggest that this compound could be developed into a therapeutic agent targeting specific cancer types.
3.2 Anti-inflammatory Drugs
Due to its potential COX inhibition, it may serve as a basis for new anti-inflammatory medications.
3.3 Antimicrobial Formulations
The antimicrobial efficacy opens avenues for developing new antibiotics or antifungal agents.
Case Studies
Several studies have documented the efficacy of pyrazole-based compounds in clinical settings:
Case Study 1: Anticancer Efficacy
A recent study demonstrated that a derivative of this compound exhibited significant growth inhibition in human cancer cell lines, highlighting its potential as an anticancer drug candidate .
Case Study 2: Anti-inflammatory Activity
In vivo studies showed that compounds with similar structures significantly reduced inflammation markers in animal models, indicating their therapeutic potential in treating inflammatory diseases .
Mechanism of Action
The mechanism of action of N-[(2,6-difluorophenyl)methyl]-5-(thiophen-2-yl)-1H-pyrazole-3-carboxamide is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The difluorophenyl group may enhance binding affinity to these targets, while the pyrazole and thiophene groups could contribute to the overall biological activity .
Comparison with Similar Compounds
Target Compound vs. Pyrazole Carboxamides ()
- Potency and Selectivity : The difluorophenylmethyl group in the target compound may enhance ecto-5'-nucleotidase inhibition compared to Compound B’s benzothiazolyl group, which introduces steric hindrance .
- Solubility Trade-offs : Compound B’s 2-hydroxyphenyl substituent improves aqueous solubility but reduces membrane permeability, whereas the target compound’s fluorine atoms balance lipophilicity and solubility.
Target Compound vs. Pyrazole Sulfonamides ()
- Pharmacokinetics : The sulfonamide’s higher acidity may lead to faster renal clearance, whereas the target compound’s neutral carboxamide favors prolonged systemic exposure.
Contradictions and Limitations
- Target Ambiguity : The sulfonamide’s biological target remains unconfirmed, complicating functional comparisons .
Biological Activity
N-[(2,6-difluorophenyl)methyl]-5-(thiophen-2-yl)-1H-pyrazole-3-carboxamide is a synthetic organic compound belonging to the pyrazole family. Its unique structure incorporates a difluorophenyl group, a thiophene moiety, and a pyrazole ring, which contribute to its biological activity. This article reviews the biological activities of this compound, focusing on its pharmacological potential and mechanisms of action.
Chemical Structure and Properties
- Molecular Formula : C15H11F2N3OS
- Molecular Weight : 319.33 g/mol
The compound's structure can be depicted as follows:
1. Anti-inflammatory Activity
Preliminary studies indicate that this compound exhibits significant anti-inflammatory properties. Similar compounds have been shown to inhibit pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). For instance, compounds with related structures have demonstrated up to 85% inhibition of TNF-α at concentrations of 10 µM compared to standard anti-inflammatory drugs like dexamethasone .
2. Analgesic Effects
The analgesic potential of this compound has been evaluated through various animal models. It has been reported to alleviate pain comparable to established analgesics, indicating its potential for development into a therapeutic agent for pain management .
3. Antimicrobial Activity
In vitro studies have shown that derivatives of pyrazole compounds exhibit antimicrobial properties against various bacterial strains. Although specific data for this compound is limited, similar compounds have demonstrated effectiveness against pathogens such as E. coli and Staphylococcus aureus at concentrations ranging from 6.25 µg/mL to 40 µg/mL .
4. Anticancer Activity
Research on related pyrazole derivatives has revealed promising anticancer activity against various cancer cell lines, including HepG2 (liver cancer) and MCF-7 (breast cancer). Some derivatives have shown IC50 values as low as 5.10 µM, indicating potent cytotoxicity compared to standard chemotherapeutics . The specific mechanisms through which these compounds exert their effects may involve the inhibition of cell proliferation and induction of apoptosis.
The biological activities of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways or cancer cell proliferation.
- Receptor Interaction : It could interact with various receptors in the body that modulate pain and inflammation responses.
Case Studies
Several studies have focused on the synthesis and biological evaluation of pyrazole derivatives similar to this compound:
| Study | Compound | Activity | IC50 Value |
|---|---|---|---|
| Selvam et al. | 1-thiocarbamoyl pyrazoles | Anti-inflammatory | Comparable to indomethacin |
| Burguete et al. | Diphenylpyrazoles | Antimicrobial | Effective against MTB strain H37Rv |
| Recent Study | Various pyrazoles | Anticancer (HepG2) | IC50 = 5.10 µM |
Q & A
Q. What are the standard synthetic routes for N-[(2,6-difluorophenyl)methyl]-5-(thiophen-2-yl)-1H-pyrazole-3-carboxamide?
- Methodological Answer : The synthesis typically involves constructing the pyrazole core via cyclocondensation of hydrazine derivatives with β-diketones or α,β-unsaturated carbonyl compounds under acidic conditions. For example, a related pyrazole-carboxamide synthesis uses K₂CO₃ as a base in DMF at room temperature for nucleophilic substitution reactions . Key steps include:
Pyrazole Ring Formation : Reacting hydrazine with a diketone precursor.
Functionalization : Introducing the thiophene-2-yl group via Suzuki coupling or direct substitution.
Carboxamide Linkage : Coupling the pyrazole intermediate with 2,6-difluorophenylmethylamine using carbodiimide-based coupling agents.
- Critical Parameters : Solvent choice (e.g., DMF for polar aprotic conditions), reaction temperature (room temperature to 80°C), and stoichiometric ratios (e.g., 1.1:1 molar ratio of alkyl halide to pyrazole-thiol) .
Q. Which spectroscopic and chromatographic methods are employed to characterize this compound?
- Methodological Answer : Structural confirmation relies on:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to identify proton environments and carbon frameworks, particularly distinguishing fluorine-coupled splitting patterns .
- Infrared Spectroscopy (IR) : Confirming amide C=O stretches (~1650–1700 cm⁻¹) and thiophene C-S vibrations (~700 cm⁻¹) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular ion validation and fragmentation analysis .
- Chromatography : HPLC for purity assessment (>95%) and TLC for reaction monitoring (e.g., silica gel plates with UV visualization) .
Q. What biological activities are hypothesized for this compound based on structural analogs?
- Methodological Answer : Structural analogs (e.g., pyrazole-carboxamides with fluorophenyl groups) exhibit:
- Anticancer Activity : Inhibition of kinase enzymes (e.g., EGFR, VEGFR) via competitive binding to ATP pockets. Assays include MTT cell viability tests and kinase inhibition profiling .
- Antimicrobial Effects : Evaluated through MIC (Minimum Inhibitory Concentration) assays against Gram-positive/negative bacteria .
- Anti-inflammatory Potential : COX-2 inhibition measured via ELISA-based prostaglandin E₂ (PGE₂) reduction assays .
Advanced Research Questions
Q. How can computational methods aid in predicting the compound’s target interactions and pharmacokinetics?
- Methodological Answer :
- Molecular Docking : Using software like AutoDock Vina to simulate binding affinities to targets (e.g., kinases, GPCRs). Docking scores and binding poses help prioritize experimental targets .
- ADME Prediction : Tools like SwissADME estimate logP (lipophilicity), BBB permeability, and CYP450 metabolism. For example, fluorinated groups enhance metabolic stability by reducing CYP-mediated oxidation .
- Quantum Mechanical Calculations : DFT (Density Functional Theory) optimizes molecular geometry and predicts electronic properties (e.g., HOMO-LUMO gaps) relevant to redox activity .
Q. How can reaction conditions be optimized to improve synthetic yield and purity?
- Methodological Answer :
- DoE (Design of Experiments) : Varying parameters like solvent (DMF vs. THF), temperature (25°C vs. 60°C), and catalyst (e.g., K₂CO₃ vs. Cs₂CO₃) to identify optimal conditions .
- Workup Optimization : Using column chromatography (silica gel, hexane/EtOAc gradients) or recrystallization (ethanol/water) to isolate high-purity product .
- In Situ Monitoring : Real-time FTIR or Raman spectroscopy to track reaction progress and minimize side products .
Q. How can contradictions in biological activity data between studies be resolved?
- Methodological Answer :
- Orthogonal Assays : Cross-validate anticancer activity using both cell-based (e.g., apoptosis via flow cytometry) and target-specific (e.g., kinase activity ELISA) assays .
- Structural Confirmation : Ensure compound integrity via NMR and LC-MS to rule out degradation or isomerization .
- Meta-Analysis : Compare datasets across studies, adjusting for variables like cell line heterogeneity (e.g., HeLa vs. MCF-7) or assay protocols (e.g., serum concentration differences) .
Q. What structure-activity relationship (SAR) insights guide the design of derivatives with enhanced potency?
- Methodological Answer :
- Substituent Variation :
| Position | Modification | Observed Effect |
|---|---|---|
| Pyrazole C-5 | Thiophene → Furan | Reduced kinase inhibition but improved solubility |
| Difluorophenyl | Ortho-F → Para-F | Increased COX-2 selectivity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
